![molecular formula C6H2F3N3 B15223851 5-(Trifluoromethyl)pyrazine-2-carbonitrile](/img/structure/B15223851.png)
5-(Trifluoromethyl)pyrazine-2-carbonitrile
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Overview
Description
5-(Trifluoromethyl)pyrazine-2-carbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with a nitrile group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-(Trifluoromethyl)pyrazine with cyanogen bromide under basic conditions. Another method includes the use of trifluoromethylated pyrazine derivatives as starting materials, which are then subjected to nitrile-forming reactions using reagents like sodium cyanide or trimethylsilyl cyanide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5-(Trifluoromethyl)pyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity, as it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in crop protection products.
5-(Trifluoromethyl)pyridine-2-carbonyl chloride: Utilized in pharmaceutical synthesis.
Uniqueness
5-(Trifluoromethyl)pyrazine-2-carbonitrile stands out due to its unique combination of a trifluoromethyl group and a nitrile group on a pyrazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
5-(Trifluoromethyl)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a trifluoromethyl group and a carbonitrile functional group. The presence of the trifluoromethyl moiety enhances lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor for several kinases, including VEGFR-2, which is involved in angiogenesis. Its IC50 value against VEGFR-2 has been reported at 1.46 µM, indicating effective inhibition that may be leveraged for anti-cancer therapies .
- Caspase Inhibition : Similar compounds have been noted for their ability to inhibit caspases, enzymes that play essential roles in apoptosis and inflammation. This suggests that this compound may also exhibit anti-inflammatory properties through caspase inhibition.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the trifluoromethyl group significantly enhances the binding affinity of the compound to its targets. Variants of the pyrazine structure have been synthesized to explore how different substitutions affect potency and selectivity. For instance, modifications at the 4-position of the pyrazine ring have led to compounds with improved selectivity for specific kinases over others, such as CHK1 versus CHK2 .
Table 1: Summary of Biological Activities
Activity Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Kinase Inhibition | VEGFR-2 | 1.46 | |
Apoptosis Regulation | Caspases | Not specified | |
Antiproliferative | Various Tumor Cell Lines | Varies |
Case Study: Anticancer Activity
In preclinical models, this compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, studies involving HeLa cells showed that modifications to the compound's structure could enhance its efficacy against tumor growth .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group. However, detailed studies on its metabolic stability in human liver microsomes indicate that while it is metabolically stable, further optimization may be necessary to enhance its pharmacokinetic profile for clinical applications .
Properties
IUPAC Name |
5-(trifluoromethyl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-6(8,9)5-3-11-4(1-10)2-12-5/h2-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEFXUAHICCLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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